molecular formula C20H25N3O2 B2542263 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235215-66-3

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2542263
CAS No.: 1235215-66-3
M. Wt: 339.439
InChI Key: LEYVXXONFODQMA-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core with ethoxy and pyridinyl-piperidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as pyridine and piperidine derivatives.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Ethoxy Substitution: The ethoxy group is introduced through an etherification reaction, typically using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-18-8-6-17(7-9-18)20(24)22-15-16-10-13-23(14-11-16)19-5-3-4-12-21-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVXXONFODQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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